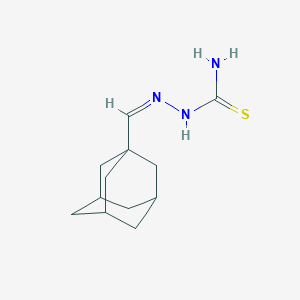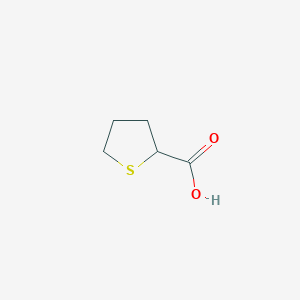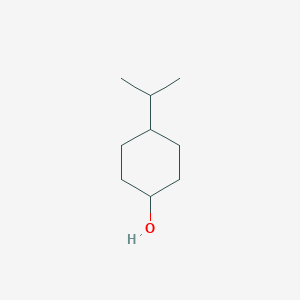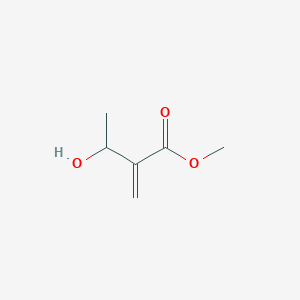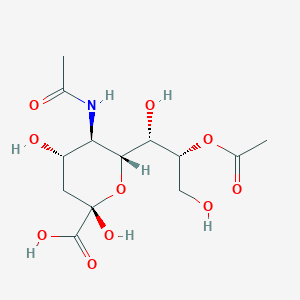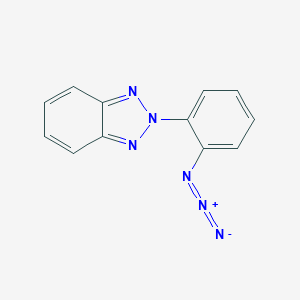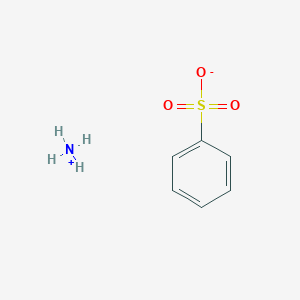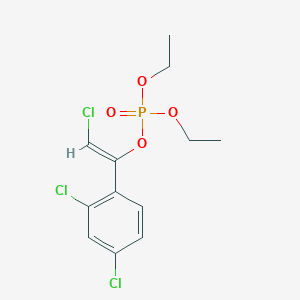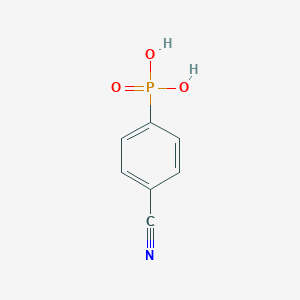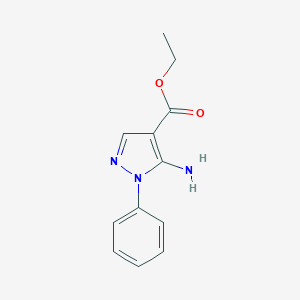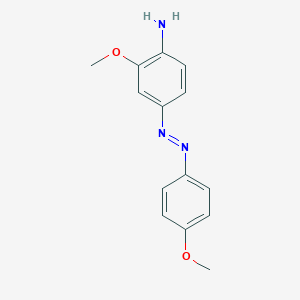![molecular formula C17H19N3O8 B103334 [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate CAS No. 16754-78-2](/img/structure/B103334.png)
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a derivative of the nucleoside adenosine and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is not fully understood, but it is believed to involve the inhibition of viral entry into host cells. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been shown to bind to the CD4 receptor on the surface of T cells, which is the primary receptor for HIV-1. This binding prevents the virus from binding to the receptor and entering the cell. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been shown to inhibit the fusion of viral and cellular membranes, which is another critical step in the viral replication cycle.
Biochemical And Physiological Effects
In addition to its antiviral activity, [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been found to exhibit a range of biochemical and physiological effects. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been shown to induce the production of cytokines, which are signaling molecules that play a critical role in the immune response. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been found to inhibit the activation of T cells, which are immune cells that play a crucial role in the adaptive immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is its potent antiviral activity, which makes it a valuable tool for studying viral replication and pathogenesis. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is also relatively easy to synthesize, which makes it readily available for use in lab experiments. One limitation of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is its potential toxicity, which can limit its use in some experiments.
Future Directions
There are several future directions for research on [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate. One area of research is the development of more potent derivatives of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate that exhibit improved antiviral activity and decreased toxicity. Another area of research is the study of the mechanism of action of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate, which could lead to the development of new antiviral therapies. Finally, [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate could be used as a tool for studying the immune response and the role of cytokines in the immune system.
Synthesis Methods
The synthesis of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate involves the use of several chemical reactions. The starting material for the synthesis is adenosine, which is converted into 5'-O-trityl-2',3'-O-isopropylidene adenosine. This compound is then reacted with 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid to give 5'-O-trityl-2',3'-O-isopropylidene-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxamide. The final step of the synthesis involves the selective acetylation of the hydroxyl groups at positions 3 and 4 of the pyrimidine ring to yield [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate.
Scientific Research Applications
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been found to exhibit potent antiviral activity against a range of viruses, including HIV-1, SARS-CoV, and MERS-CoV. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been shown to inhibit the replication of hepatitis B virus and cytomegalovirus.
properties
CAS RN |
16754-78-2 |
|---|---|
Product Name |
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate |
Molecular Formula |
C17H19N3O8 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N3O8/c1-8(21)25-6-12-13(26-9(2)22)14(27-10(3)23)17(28-12)20-5-4-11-15(20)18-7-19-16(11)24/h4-5,7,12-14,17H,6H2,1-3H3,(H,18,19,24) |
InChI Key |
ZKUJHWPESMWIFH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2N=CNC3=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
synonyms |
[3,4-diacetyloxy-5-(5-oxo-2,4,9-triazabicyclo[4.3.0]nona-3,7,10-trien-9-yl)oxolan-2-yl]methyl acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




